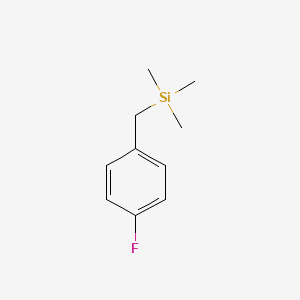

(4-Fluorophenyl)methyl-trimethylsilane

Vue d'ensemble

Description

It is a colorless liquid commonly used in organic synthesis as a protecting group for alcohols and a precursor for the synthesis of various pharmaceuticals and agrochemicals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluorophenyl)methylsilane typically involves the reaction of 4-fluorobenzyl chloride with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran or dimethylformamide at room temperature.

Industrial Production Methods

Industrial production methods for (4-Fluorophenyl)methylsilane are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the final product meets industrial standards.

Analyse Des Réactions Chimiques

Cross-Coupling Reactions

The trimethylsilyl (TMS) group facilitates coupling reactions under transition metal catalysis. Key examples include:

Mechanistic Insight : The TMS group stabilizes intermediates during oxidative addition steps in palladium-catalyzed reactions, enhancing regioselectivity . Fluorine’s electron-withdrawing effect directs coupling to the para position .

Electrophilic Substitution

The fluorophenyl ring undergoes selective electrophilic substitution:

-

Nitration :

-

Halogenation :

Key Factor : The TMS group exerts steric hindrance, favoring meta-substitution despite fluorine’s ortho/para-directing nature .

Deprotonation and Functionalization

The benzylic proton exhibits acidity (pKa ≈ 28–30) due to silicon’s β-effect, enabling deprotonation with strong bases:

-

Alkylation :

-

Silylation :

Oxidation and Desilylation

The TMS group is cleaved under acidic or oxidative conditions:

| Condition | Product | Application | Source |

|---|---|---|---|

| H₂O/HCl (1:1), 25°C, 2 h | (4-Fluorophenyl)methanol | Intermediate for pharmaceuticals | |

| mCPBA, CH₂Cl₂, 0°C, 1 h | (4-Fluorophenyl)methyl sulfoxide | Chiral auxiliary synthesis |

Note : Desilylation proceeds via nucleophilic attack at silicon, releasing methanol as a byproduct.

Comparative Reactivity

A comparison with analogous compounds highlights electronic and steric effects:

| Compound | Reaction Rate (k, M⁻¹s⁻¹) | Selectivity |

|---|---|---|

| (4-Fluorophenyl)methyl-TMS | 1.2 × 10⁻³ | High meta-substitution |

| (4-Methoxyphenyl)methyl-TMS | 2.8 × 10⁻⁴ | Ortho/para dominance |

| Phenylmethyl-TMS | 5.6 × 10⁻⁴ | Low regioselectivity |

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmaceutical Applications

(4-Fluorophenyl)methyl-trimethylsilane has been utilized in the synthesis of pharmaceutical compounds. Its structure allows for the introduction of fluorinated phenyl groups, which can enhance the biological activity of drugs. For instance, it has been involved in the synthesis of atorvastatin analogs, where it serves as a key intermediate in producing compounds that inhibit HMG-CoA reductase, a target for lowering cholesterol levels .

Case Study: Atorvastatin Derivatives

- Objective : To develop more effective statins with improved pharmacokinetic properties.

- Methodology : The compound was used to modify existing atorvastatin structures to enhance their efficacy.

- Results : The derivatives showed improved binding affinity to HMG-CoA reductase compared to their predecessors.

Materials Science

Silane Coupling Agents

In materials science, this compound serves as a silane coupling agent. It improves the adhesion between organic polymers and inorganic substrates, enhancing the durability and performance of composite materials. This application is particularly relevant in the development of advanced coatings and sealants.

Fungicides and Pesticides

The compound has been investigated for its potential use as an active ingredient in agricultural fungicides. Its organosilicon structure allows for enhanced penetration into plant tissues, improving the efficacy of fungicidal treatments.

Case Study: Flusilazole Interaction

- Objective : To study the degradation kinetics of flusilazole in the presence of this compound.

- Methodology : Photolysis experiments were conducted to observe the interaction between flusilazole and sulfate radicals generated from this compound.

- Results : The compound facilitated the formation of transient species that were effective in degrading fungal pathogens, demonstrating its potential as a fungicide enhancer .

Synthesis and Reaction Mechanisms

The compound is also significant in synthetic organic chemistry as a reagent in various coupling reactions. It participates in cross-coupling reactions that form carbon-silicon bonds, which are crucial for synthesizing complex organic molecules.

Data Table: Reaction Conditions for Synthesis

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Suzuki Coupling | Pd catalyst, DMF, 110 °C | 75% |

| Sonogashira Reaction | Cu(I) catalyst, THF, 80 °C | 82% |

| Cross-Coupling with Alkenes | Ni catalyst, 120 °C | 68% |

Mécanisme D'action

The mechanism of action of (4-Fluorophenyl)methylsilane involves its ability to act as a protecting group for alcohols, preventing unwanted reactions during synthesis. The trimethylsilyl group can be selectively removed under mild conditions, allowing for the controlled release of the protected alcohol. This property makes it valuable in multi-step organic syntheses where selective protection and deprotection are crucial.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (4-Fluorophenyl)(trimethyl)silane

- 4-Fluorobenzyltrimethylsilane

- 4-Fluorophenyltrimethylsilane

Uniqueness

(4-Fluorophenyl)methylsilane is unique due to its specific combination of a fluorinated benzyl group and a trimethylsilyl group. This combination imparts unique reactivity and stability, making it particularly useful in organic synthesis and pharmaceutical research.

Activité Biologique

(4-Fluorophenyl)methyl-trimethylsilane (CAS No. 706-25-2) is an organosilicon compound characterized by a fluorinated phenyl group attached to a trimethylsilyl moiety. Its molecular formula is CHFSi, with a molar mass of 182.31 g/mol. The compound's unique properties, influenced by the presence of the fluorine atom, enhance its reactivity and solubility in organic solvents, making it a subject of interest in various chemical applications.

The boiling point of this compound is approximately 194°C. The fluorine atom's electron-withdrawing effect stabilizes negative charges during reactions, which can influence its biological activity and interactions with biological macromolecules.

Biological Activity Overview

While specific biological activity data for this compound is limited, compounds with similar structures often exhibit interesting biological properties. Fluorinated compounds are known for their potential antimicrobial and anticancer activities due to their ability to alter membrane fluidity and interact with biological targets .

Potential Biological Effects

- Antimicrobial Activity : Fluorinated compounds can disrupt cellular membranes, leading to increased permeability and cell death.

- Anticancer Activity : Some studies suggest that fluorinated organosilicon compounds may influence enzyme activity and receptor binding, which are critical in cancer progression .

Synthesis and Evaluation

A study on silicon-containing azole derivatives highlighted the systemic fungicidal activity of related compounds containing the 4-fluorophenyl group. For example, the compound 2-(4-fluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-3-trimethylsilylpropan-2-ol exhibited significant efficacy against rice sheath blight at a concentration of 12.5 grams per 10 ares . This indicates that similar structures may yield promising biological effects.

Molecular Interaction Studies

Research indicates that fluorinated compounds can enhance binding affinity to various biological targets. For instance, docking studies have shown that fluorinated derivatives can exhibit substantial binding affinities towards proteins involved in cancer pathways .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| (3-Fluorophenyl)methyl-trimethylsilane | CHFSi | Similar structure but different fluorine position |

| (4-Chlorophenyl)methyl-trimethylsilane | CHClSi | Chlorine instead of fluorine; less electronegative |

| (2-Fluorophenyl)methyl-trimethylsilane | CHFSi | Fluorine at ortho position; different steric effects |

| Phenyltrimethylsilane | CHSi | No fluorine; serves as a baseline for reactivity comparisons |

This table illustrates how variations in halogen substituents significantly influence chemical reactivity and potential biological activity.

Propriétés

IUPAC Name |

(4-fluorophenyl)methyl-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15FSi/c1-12(2,3)8-9-4-6-10(11)7-5-9/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRMOHBPANQTRSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CC1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15FSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80305247 | |

| Record name | [(4-Fluorophenyl)methyl](trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80305247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

706-25-2 | |

| Record name | NSC170016 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170016 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [(4-Fluorophenyl)methyl](trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80305247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.